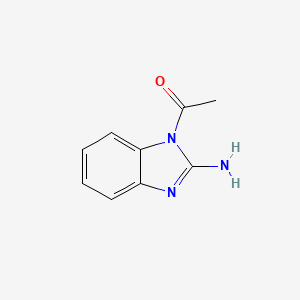

1H-Benzimidazol-2-amine,1-acetyl-(9CI)

Description

Significance of Benzimidazole (B57391) Core Structures in Synthetic Organic Chemistry

The benzimidazole scaffold is often referred to as a "privileged" structure in medicinal chemistry. nih.govnih.gov This designation is due to its recurrence in a wide array of biologically active compounds and its ability to interact with various biological targets. nbinno.comimpactfactor.org The unique fused-ring system of benzimidazole provides a stable, aromatic platform that can be readily functionalized at multiple positions, allowing chemists to fine-tune its electronic and steric properties. nbinno.com

This structural versatility has led to the development of numerous synthetic methodologies for creating diverse libraries of benzimidazole derivatives. impactfactor.org These methods are crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of potential drug candidates. The benzimidazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance. nih.gov Its ability to mimic naturally occurring purine (B94841) nucleotides contributes to its broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govimpactfactor.orgresearchgate.net

Academic Research Context of N-Acetylated Benzimidazol-2-amine Derivatives

Academic research into N-acetylated benzimidazol-2-amine derivatives often explores their potential as therapeutic agents. For instance, studies have investigated the synthesis and biological evaluation of various N-acetylated benzimidazoles for their antimicrobial and anticancer activities. The acetylation can alter the electronic nature of the benzimidazole ring system, potentially enhancing its interaction with specific biological targets. The synthesis of such derivatives is typically achieved through standard acylation reactions, making them accessible for further investigation and development. jst.go.jp

Detailed Research Findings

While specific research exclusively on 1H-Benzimidazol-2-amine, 1-acetyl-(9CI) is limited, the broader class of benzimidazole derivatives has been extensively studied.

Physicochemical Properties of Benzimidazole Derivatives:

The physicochemical properties of benzimidazole derivatives are crucial for their biological activity and "drug-likeness." nih.govresearchgate.net Key parameters include:

Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (N-H) and acceptors (N), enabling it to form strong interactions with biological macromolecules. nih.gov

Aromaticity and π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions, which are important for binding to proteins and nucleic acids. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the scaffold contributes to hydrophobic interactions, which can enhance binding affinity to target sites. nih.gov

These properties can be modulated by the introduction of various substituents. For example, N-acetylation can impact hydrogen bonding capabilities and lipophilicity.

Data Tables

Table 1: General Physicochemical Properties of the Benzimidazole Core

| Property | Description | Reference |

| Molecular Formula | C₇H₆N₂ | semanticscholar.org |

| Molecular Weight | 118.14 g/mol | semanticscholar.org |

| Appearance | White to off-white crystalline solid | researchgate.net |

| Melting Point | 170-172 °C | semanticscholar.org |

| Solubility | Soluble in polar organic solvents | researchgate.net |

| pKa | ~5.5 (for the protonated form) | semanticscholar.org |

Note: This data is for the parent benzimidazole compound and serves as a baseline for understanding its derivatives.

Table 2: Representative Spectroscopic Data for N-Acetylated Benzimidazole Derivatives

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of 7.2-7.8 ppm. The N-H proton signal can vary and may be broad. The acetyl methyl protons usually appear as a singlet around 2.3 ppm. | ekb.egunl.pt |

| ¹³C NMR | Aromatic carbons resonate between 110-150 ppm. The carbonyl carbon of the acetyl group is typically found around 170 ppm. | beilstein-journals.org |

| IR Spectroscopy | A characteristic C=O stretching vibration for the acetyl group is observed around 1680-1700 cm⁻¹. N-H stretching bands can be seen in the region of 3100-3400 cm⁻¹. | ekb.eg |

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substitution pattern and the solvent used.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55142-10-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-(2-aminobenzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3,(H2,10,11) |

InChI Key |

ORKAXQUWISLPHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N Acetyl 1h Benzimidazol 2 Amine

Reactivity of the N-Acetyl Group

The acetyl group attached to the N-1 position of the benzimidazole (B57391) ring is a key reactive center, primarily functioning as an acylating agent. Its reactivity is significantly enhanced compared to a typical amide due to the nature of the imidazole (B134444) ring, which acts as a good leaving group.

Hydrolysis and Deacetylation Pathways

The N-acetyl bond in 1-acetyl-1H-benzimidazol-2-amine is susceptible to cleavage under hydrolytic conditions, a process known as deacetylation. This reaction regenerates the parent 2-aminobenzimidazole (B67599). The hydrolysis of N-acylimidazoles and their benzofused analogues has been studied, revealing that the reaction can be catalyzed by acid, base, or proceed neutrally with water. cdnsciencepub.comnih.govacs.org

The rate of hydrolysis is highly dependent on pH. cdnsciencepub.com

Acid-Catalyzed Hydrolysis : At low pH, the imidazole nitrogen can be protonated. While protonation of the imidazole ring in N-acetylimidazolium ions has been shown to facilitate rapid, water-catalyzed hydrolysis, the specific mechanism for N-acetylbenzimidazole involves a sharp increase in rate at low pH. cdnsciencepub.com The reaction is driven by the formation of the stable, resonance-stabilized benzimidazolium cation as a leaving group.

Base-Catalyzed Hydrolysis : Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the acetyl carbonyl carbon. This pathway is generally efficient and leads to the formation of acetate and the 2-aminobenzimidazolyl anion. nih.gov

Neutral Hydrolysis : A pH-independent hydrolysis pathway, attributed to the attack of water, is also observed for N-acylimidazoles. nih.govacs.org

Intermolecular and Intramolecular N-Acyl Group Transfer Phenomena

Acyl group transfer is a fundamental reaction of N-acetyl-1H-benzimidazol-2-amine, where the acetyl moiety is transferred to another nucleophile. This can occur between molecules (intermolecular) or within the same molecule (intramolecular).

Intermolecular Acyl Transfer: The compound can act as an effective acetyl transfer agent, analogous to other N-acyl heterocycles like N-acetylimidazole. msu.edu It can transfer its acetyl group to various nucleophiles such as alcohols, amines, and thiols. The efficiency of this transfer is attributed to the high energy of the N-acetyl bond and the stability of the resulting 2-aminobenzimidazolyl anion. This reactivity is harnessed in organic synthesis where N-acylimidazoles are used as acylating agents. msu.edu The reaction of acetyl azolium cations, which are structurally related, has been shown to be faster with amines than with alcohols. nih.govresearchgate.net

Intramolecular Acyl Transfer: A significant transformation for 1-acetyl-1H-benzimidazol-2-amine is the potential for the acetyl group to migrate from the N-1 position of the imidazole ring to the exocyclic 2-amino group. This N→N' acyl migration would result in the isomeric product, N-(1H-benzimidazol-2-yl)acetamide. This type of rearrangement is known in related heterocyclic systems and typically proceeds through a cyclic tetrahedral intermediate. rsc.orgrsc.org The equilibrium between the two isomers is influenced by factors such as solvent, temperature, and pH.

Reactions Involving the Exocyclic 2-Amino Functionality

The primary amino group at the C-2 position is a potent nucleophilic center, making it the site of numerous chemical transformations. researchgate.netresearchgate.net Its reactivity is somewhat modulated by the electron-withdrawing effect of the N-1 acetyl group, which can decrease its basicity and nucleophilicity compared to the parent 2-aminobenzimidazole. ingentaconnect.com

Nucleophilic Reactivity and Additions

The lone pair of electrons on the exocyclic nitrogen atom allows it to readily attack a wide range of electrophiles. researchgate.net

Alkylation and Arylation: The 2-amino group can be alkylated or arylated by reacting with alkyl or aryl halides. This reaction typically occurs under basic conditions to neutralize the acid produced. researchgate.net

Acylation: Further acylation at the 2-amino position is possible using acyl chlorides or anhydrides, which would lead to a di-acylated product, 1-acetyl-2-acetylaminobenzimidazole. researchgate.netnih.gov

Addition to Polarized Double Bonds: As a nucleophile, the amino group can add to polarized π-systems, such as the carbonyl group of α,β-unsaturated ketones (Michael addition) or isothiocyanates.

The relative nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, though this can be heavily influenced by steric effects. masterorganicchemistry.comuni-muenchen.de The nucleophilicity of the 2-amino group in this compound is expected to be significant, enabling a broad scope of synthetic derivatizations.

Condensation and Derivatization Reactions at the Amino Group

Condensation reactions are a hallmark of primary amines and represent a major pathway for the derivatization of the 2-aminobenzimidazole core structure. researchgate.netresearchgate.netnih.gov

Formation of Schiff Bases (Imines): The 2-amino group readily condenses with aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is often catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. A wide variety of aromatic and aliphatic aldehydes can be used in this transformation. researchgate.netresearchgate.net

Formation of Fused Heterocycles: The bifunctional nature of the 2-aminobenzimidazole scaffold (containing both an exocyclic amine and an endocyclic N-H, or in this case, a reactive site post-deacetylation) allows for its use in multicomponent reactions. Condensations with β-dicarbonyl compounds or their derivatives can lead to the formation of fused pyrimido[1,2-a]benzimidazole ring systems. researchgate.netresearchgate.net

Below is a table summarizing representative condensation reactions involving the 2-aminobenzimidazole core, which are analogous to the expected reactivity of the exocyclic amino group in the N-1 acetylated form.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| 2-Aminobenzimidazole | Aromatic Aldehyde | Various (e.g., p-TsOH, CMC) | Schiff Base (Imine) | researchgate.net |

| 2-Aminobenzimidazole | Dimedone, Aldehyde | Solvent-free, CMC | Benzimidazoloquinazolinone | researchgate.net |

| 2-Aminobenzimidazole | Enaminonitrile | Basic or Neutral Medium | Pyrimido[2,1-b]benzimidazole | researchgate.net |

| 2-Aminobenzimidazole | β-Aminocrotonate | Heat | Tetrahydropyrimido[1,2-a]benzimidazole | researchgate.net |

Electrophilic and Nucleophilic Substitution on the Benzene (B151609) Ring

The aromatic benzene portion of the benzimidazole ring system can undergo substitution reactions, although its reactivity is influenced by the fused imidazole ring and its substituents.

Electrophilic Aromatic Substitution

Directing Effects: The 2-amino group is a powerful activating group and is ortho, para-directing. In the benzimidazole system, this directs incoming electrophiles to the C-4 and C-7 positions (ortho) and the C-5 and C-6 positions (para-like). The N-1 acetyl group is electron-withdrawing and deactivating. This complex interplay suggests that substitution is feasible but may require forcing conditions compared to unsubstituted 2-aminobenzimidazole.

Typical Reactions: Electrophilic reactions such as nitration, halogenation, and sulfonation can be performed on the benzene ring. For example, chlorination of 2-aminobenzimidazole can yield 2-amino-5-chlorobenzimidazole. researchgate.net The specific substitution pattern on 1-acetyl-1H-benzimidazol-2-amine would depend on the precise reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzene ring of benzimidazole is generally difficult and requires the presence of two key features:

A good leaving group: Typically a halide (e.g., -F, -Cl, -Br).

Strong electron-withdrawing groups: Groups like nitro (-NO₂) positioned ortho or para to the leaving group are needed to activate the ring for nucleophilic attack.

The parent 1-acetyl-1H-benzimidazol-2-amine does not meet these criteria and is therefore unreactive towards SNAr. However, if the benzene ring were to be substituted with appropriate activating and leaving groups (e.g., creating a 5-nitro-6-chlorobenzimidazole derivative), it could then undergo nucleophilic displacement reactions at the chlorinated position. nih.gov

Tautomerism and Prototropic Equilibria of the Benzimidazole Moiety

The phenomenon of tautomerism is a critical aspect of benzimidazole chemistry, significantly influencing the molecule's reactivity and interaction with its environment. Prototropic tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.

In unsubstituted benzimidazoles, a well-established prototropic equilibrium exists, where a hydrogen atom alternates between the N1 and N3 positions of the imidazole ring. beilstein-journals.orgnih.gov This rapid proton transfer results in a time-averaged structure where the C4/C7 and C5/C6 pairs of carbon atoms become chemically equivalent on the NMR timescale. nih.gov

However, in the case of 1-acetyl-1H-benzimidazol-2-amine, the presence of an acetyl group fixed at the N1 position precludes this typical annular tautomerism. The N1 nitrogen is acylated, and therefore, its proton is replaced by the acetyl group, effectively "locking" the tautomeric form of the imidazole ring itself.

Despite the absence of annular tautomerism, 1-acetyl-1H-benzimidazol-2-amine can exhibit a different form of tautomerism: amino-imino tautomerism . This equilibrium involves the migration of a proton from the exocyclic amino group at the C2 position to the ring nitrogen at the N3 position. This results in two distinct tautomeric forms: the amino form and the imino form. nih.govresearchgate.net

Amino Tautomer: 1-acetyl-1H-benzimidazol-2-amine

Imino Tautomer: 1-acetyl-2,3-dihydro-1H-benzimidazol-2-imine

The equilibrium between these two forms is influenced by several factors, including the electronic nature of substituents and the solvent's properties. researchgate.netresearchgate.net The electron-withdrawing acetyl group at the N1 position can influence the electron density of the ring and the basicity of the N3 nitrogen, thereby affecting the position of the equilibrium. Solvents that are hydrogen bond acceptors tend to favor the amino tautomer. researchgate.net While specific quantitative data for 1-acetyl-1H-benzimidazol-2-amine is not extensively documented, the principles observed in related 2-aminoheterocycles suggest that the amino form is generally the more stable and predominant tautomer under standard conditions. nih.gov

| Tautomeric Form | Structure | Key Features | Relative Stability |

|---|---|---|---|

| Amino Form | 1-acetyl-1H-benzimidazol-2-amine | Exocyclic C-N double bond character is minimal. Aromaticity of the benzimidazole core is fully maintained. | Generally more stable; predominant form. |

| Imino Form | 1-acetyl-2,3-dihydro-1H-benzimidazol-2-imine | Features an exocyclic C=N double bond and a protonated N3 ring nitrogen. Aromaticity is partially disrupted. | Generally less stable; minor contributor. |

Oxidative Stability and Controlled Degradation Studies

The oxidative stability of benzimidazole derivatives is a crucial factor in their application and persistence. The benzimidazole ring itself is a relatively stable aromatic system. However, the substituents on the ring can be susceptible to oxidative transformation. For 1-acetyl-1H-benzimidazol-2-amine, the primary sites vulnerable to oxidation are the exocyclic amino group and, to a lesser extent, the benzene portion of the bicyclic system.

While specific forced degradation studies on 1-acetyl-1H-benzimidazol-2-amine are not widely published, the principles of organic chemistry allow for the prediction of its likely behavior under oxidative stress. Controlled degradation studies typically employ oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids, or electrochemical methods to simulate metabolic or environmental degradation. researchgate.net

Potential oxidative degradation pathways for 1-acetyl-1H-benzimidazol-2-amine include:

N-Oxidation: The nitrogen atoms, particularly the more basic N3 atom of the imidazole ring, could be oxidized to form an N-oxide. This is a common metabolic pathway for nitrogen-containing heterocyclic compounds.

Oxidation of the Amino Group: Although the acetyl group reduces the nucleophilicity of the exocyclic nitrogen, under strong oxidizing conditions, transformation to nitroso or nitro derivatives could occur.

Hydroxylation of the Benzene Ring: The aromatic benzene ring can undergo electrophilic hydroxylation, introducing hydroxyl groups at various positions, which can then be further oxidized to quinone-like structures.

Ring Opening: Under harsh oxidative conditions (e.g., ozonolysis or strong permanganate oxidation), the aromatic system can be cleaved, leading to the formation of dicarboxylic acids or other aliphatic fragments.

The acetyl group may confer a degree of stability to the amino group compared to a primary 2-aminobenzimidazole, making it less susceptible to mild oxidation.

| Oxidative Condition | Potential Reaction Site | Predicted Degradation Product(s) |

|---|---|---|

| Mild (e.g., H₂O₂, peroxy acids) | N3 of Imidazole Ring | 1-acetyl-1H-benzimidazol-2-amine-3-oxide |

| Moderate (e.g., Fenton's reagent) | Benzene Ring | Hydroxylated derivatives (e.g., 1-acetyl-5-hydroxy-1H-benzimidazol-2-amine) |

| Harsh (e.g., KMnO₄, O₃) | Benzimidazole Core | Ring-opened products (e.g., derivatives of benzene-1,2-dicarboxylic acid) |

Ring Expansion and Contraction Reactions of the Benzimidazole Core

The benzimidazole core, while generally stable, can be synthesized from larger ring systems or be induced to expand into larger heterocyclic structures under specific reaction conditions. These transformations are significant in synthetic chemistry for creating diverse molecular scaffolds.

Ring Contraction to Form Benzimidazoles:

A notable synthetic route to the benzimidazole skeleton involves the ring contraction of 1,5-benzodiazepines. This transformation can be achieved under various conditions, providing a powerful method for accessing substituted benzimidazoles. researchgate.netscispace.com

Base-Mediated Contraction: Treatment of 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines with a base such as potassium carbonate can induce a ring contraction. The proposed mechanism involves the formation of an amide ion, which attacks the imine function intramolecularly, followed by the elimination of a styrene molecule to yield the stable benzimidazole ring. scispace.com

Lewis Acid-Catalyzed Contraction: Lewis acids like copper acetate can also catalyze the rearrangement of 1,5-benzodiazepines to 2-aryl-1-styrylbenzimidazoles. researchgate.net

Ring Expansion of Benzimidazoles:

Conversely, the benzimidazole ring can undergo expansion reactions to form seven-membered rings like benzodiazepines. This process typically involves the activation of the benzimidazole ring, followed by ring opening and intramolecular cyclization. A reported method involves the ring-opening hydrolysis of N-alkylated benzimidazole salts, followed by an intramolecular C-H bond activation, to achieve a one-step synthesis of pyrido-benzodiazepine structures. researchgate.netnih.gov This cascade reaction demonstrates the feasibility of using the benzimidazole scaffold as a precursor for more complex, larger heterocyclic systems.

| Transformation Type | Starting Material | Product | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ring Contraction | 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepine | 2-Arylbenzimidazole | K₂CO₃, DMF, reflux | scispace.com |

| Ring Contraction | 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepine | 2-Aryl-1-styrylbenzimidazole | Copper(II) acetate, Lewis acids | researchgate.net |

| Ring Expansion | Substituted Benzimidazole Salt | Pyrido-benzodiazepine | Ag₂O, hydrolysis, C-H activation | nih.gov |

Structure Reactivity Relationships and Derivatization Strategies

Impact of N-1 Acetylation on the Chemical Profile of Benzimidazol-2-amine

The introduction of an acetyl group at the N-1 position of the benzimidazole (B57391) ring is a critical modification that significantly alters the electronic and chemical properties of the parent 2-aminobenzimidazole (B67599) molecule. N-acetylation is a common strategy in organic synthesis, often used to protect amine functionalities or to modulate a molecule's reactivity. nih.gov In this specific case, the acetyl group functions as an electron-withdrawing group through resonance and inductive effects.

This electron withdrawal has several important consequences:

Reduced Nucleophilicity of N-1: The acetyl group delocalizes the lone pair of electrons on the N-1 nitrogen, making it significantly less nucleophilic and basic compared to the unsubstituted benzimidazole. This effectively protects the N-1 position from further reactions, such as alkylation or arylation.

Influence on Other Heteroatoms: The electronic pull of the acetyl group influences the basicity and nucleophilicity of the other nitrogen atoms in the molecule—the N-3 nitrogen and the exocyclic 2-amino nitrogen. This can alter the regioselectivity of subsequent derivatization reactions. For instance, in the presence of the N-1 acetyl group, reactions like alkylation are often directed to the N-3 position.

Systematic Functionalization of the Benzimidazole Core

The 1-acetyl-1H-benzimidazol-2-amine scaffold allows for systematic functionalization at two primary locations: the benzene (B151609) ring and the exocyclic 2-amino group.

Electrophilic aromatic substitution on the benzene portion of the benzimidazole core is a key method for introducing new functional groups. The outcome of these reactions is governed by the directing effects of the fused imidazole (B134444) ring and its substituents. The imidazole portion, particularly with the activating 2-amino group, generally directs incoming electrophiles to the 4- and 7-positions, and to a lesser extent, the 5- and 6-positions. However, the deactivating N-1 acetyl group complicates this profile.

Nitration: The introduction of a nitro group (–NO2) onto the benzene ring is a common derivatization. Direct nitration of benzimidazole typically yields a mixture of 5(6)-nitro and 4(7)-nitro isomers. researchgate.net The reaction is often carried out using a mixture of nitric acid and sulfuric acid. chem-soc.simdpi.com The precise ratio of isomers can be influenced by the reaction conditions and the existing substituents on the ring. For 1-acetyl-1H-benzimidazol-2-amine, the deactivating effect of the acetyl group would make the reaction conditions more stringent, while the interplay between the directing effects of the amino group and the fused ring would determine the final regioselectivity.

Halogenation: Halogen atoms such as bromine, chlorine, and iodine can be introduced onto the benzene ring through electrophilic halogenation. beilstein-archives.org For example, smooth regioselective electrophilic bromination has been achieved on benzimidazole derivatives to yield specific halogenated isomers. chem-soc.si The position of halogenation is crucial, as it provides a chemical handle for further modifications, such as halogen-metal exchange reactions, which can then be used to introduce a variety of other functional groups ortho to the halogen. chem-soc.si

| Reaction | Typical Reagents | Effect on Benzene Ring | Key Findings |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduces an electron-withdrawing -NO₂ group, deactivating the ring towards further electrophilic substitution. | Direct nitration of the benzimidazole core typically produces a mixture of isomers, with the 5(6)- and 4(7)-positions being the most common sites of substitution. researchgate.net |

| Halogenation (Bromination) | Br₂ or N-Bromosuccinimide (NBS) | Introduces a deactivating but ortho-, para-directing halogen atom. | Allows for regioselective introduction of a halogen, which serves as a versatile handle for subsequent cross-coupling or functionalization reactions. chem-soc.si |

The exocyclic 2-amino group is a key site for derivatization, behaving as a potent nucleophile. Its reactivity allows for the attachment of a wide variety of substituents.

Amide Formation: The amino group can readily react with carboxylic acids, acid chlorides, or anhydrides to form amide bonds. This is a common strategy for linking the benzimidazole core to other molecular fragments. For example, the 2-amino group of benzimidazole derivatives can be coupled with carboxylic acids using standard peptide coupling reagents like HBTU to form complex amide products. nih.gov

Thiourea (B124793) Derivatives: Reaction with isothiocyanates or reagents like thiourea can convert the amino group into a thiourea moiety. These thiourea derivatives are valuable intermediates themselves and can be cyclized to form thiazole (B1198619) rings fused or attached to the benzimidazole system. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines. This provides a pathway for introducing diverse alkyl or aryl groups at the amino position. researchgate.net

N-Substitution Strategies at Other Nitrogen Atoms of the Benzimidazole Ring

With the N-1 position blocked by the acetyl group, the N-3 nitrogen becomes the primary target for N-substitution reactions on the imidazole ring itself.

N-Alkylation: The introduction of alkyl groups at the N-3 position is typically achieved by reaction with alkyl halides (e.g., benzyl (B1604629) halides, propargyl bromide) in the presence of a base. connectjournals.comnih.gov The choice of base and solvent system can be critical for achieving high yields and preventing side reactions. Factors such as steric and electronic effects of both the benzimidazole substrate and the alkylating agent can influence the regioselectivity of the reaction. beilstein-journals.org

N-Arylation: The formation of a nitrogen-aryl bond at the N-3 position is a powerful tool for synthesizing complex molecules. Modern methods often rely on transition metal catalysis, most notably copper-catalyzed Ullmann-type couplings or Chan-Evans-Lam reactions using aryl boronic acids. researchgate.netresearchgate.netnih.gov These methods have largely replaced harsher, classical conditions and offer broad substrate scope and functional group tolerance. Transition-metal-free N-arylation procedures have also been developed, offering an alternative synthetic route. nih.gov

| Reaction Type | Target Position | Typical Reagents/Catalysts | Description |

|---|---|---|---|

| N-Alkylation | N-3 | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | Attaches an alkyl group to the N-3 nitrogen of the imidazole ring. connectjournals.comnih.gov |

| N-Arylation | N-3 | Aryl halides, Aryl boronic acids; Copper (Cu) or Palladium (Pd) catalysts | Forms a C-N bond between the N-3 nitrogen and an aromatic ring, often via cross-coupling reactions. researchgate.netnih.gov |

The benzimidazole core is a key component in certain nucleoside analogues, where a sugar moiety, such as ribofuranose, is attached to a ring nitrogen. These compounds are of significant interest due to their potential biological activities. The synthesis of these complex molecules involves the glycosylation of the benzimidazole heterocycle.

In the case of 1-acetyl-1H-benzimidazol-2-amine, the N-3 position is the most likely site for glycosylation. The synthesis would typically involve reacting the acetylated benzimidazole with a protected ribose derivative (e.g., a ribofuranosyl halide or acetate). This reaction, often performed under specific conditions to control stereochemistry, results in the formation of a C-N glycosidic bond, yielding the benzimidazole nucleoside. The synthesis of ribosides of halogenated acylamino-benzimidazoles has been explored as a route to potentially bioactive compounds. chem-soc.si

Synthesis of Fused Heterocyclic Systems Incorporating the N-Acetyl-1H-Benzimidazol-2-amine Motif

The incorporation of the N-acetyl-1H-benzimidazol-2-amine framework into more complex, fused heterocyclic systems is a significant strategy in medicinal chemistry for the development of novel compounds. The N-acetyl group plays a crucial role, influencing the reactivity of the benzimidazole core and often serving as a key component in the cyclization process. While many fused benzimidazoles are synthesized from the parent 2-aminobenzimidazole, several methodologies have been developed to introduce and utilize the N-acetyl motif for constructing these polycyclic structures. These strategies primarily include the cyclization of pre-acetylated benzimidazole precursors and concurrent acetylation-cyclization reactions.

A prominent strategy involves the initial N-acetylation of a benzimidazole derivative, followed by its use as a building block for subsequent condensation and cyclization reactions. For instance, N-acetylated benzimidazoles can be converted into chalcone (B49325) intermediates, which are versatile precursors for a variety of heterocyclic rings. ijeas.org The synthesis begins with the N-acetylation of a 2-substituted-1H-benzimidazole by refluxing with acetic anhydride. ijeas.org This N-acetyl derivative then undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in an alkaline medium to yield a chalcone. ijeas.org These chalcone derivatives, containing the intact N-acetyl-benzimidazole motif, can be cyclized with different reagents to produce fused systems. For example, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) rings fused to the benzimidazole core. ijeas.org

Table 1: Synthesis of Fused Pyrazole System via N-Acetyl-Benzimidazole Chalcone

| Step | Starting Material | Reagent(s) | Intermediate/Product | Ref. |

|---|---|---|---|---|

| 1. Acetylation | 2-Aryl-1H-benzimidazole | Acetic anhydride | 1-(2-Aryl-1H-benzo[d]imidazol-1-yl)ethanone | ijeas.org |

| 2. Chalcone Synthesis | 1-(2-Aryl-1H-benzo[d]imidazol-1-yl)ethanone | 4-Nitrobenzaldehyde, NaOH | (E)-1-(2-Aryl-1H-benzo[d]imidazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone) | ijeas.org |

| 3. Cyclization | Chalcone Intermediate | Hydrazine hydrate | Pyrazole-fused benzimidazole derivative | ijeas.org |

Another effective approach involves reactions where the acetylation and the cyclization to form the fused ring occur in the same synthetic step. This is often achieved by using an acetylating agent that also facilitates the ring closure. A notable example is the synthesis of 1-acetyl-3-(1H-benzo[d]imidazol-2-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. This reaction utilizes 1-(1H-benzo[d]imidazol-2-yl)thiourea as the benzimidazole precursor, which is reacted with malonic acid in the presence of acetyl chloride. In this process, acetyl chloride serves a dual purpose: it acts as a condensing agent to facilitate the formation of the pyrimidine (B1678525) ring and as an acetylating agent, introducing the acetyl group onto the benzimidazole nitrogen, thus forming the target N-acetylated fused system in a single pot.

Table 2: Concurrent Acetylation-Cyclization Synthesis of a Fused Pyrimidine System

| Precursor | Reagents | Fused Heterocyclic Product |

|---|---|---|

| 1-(1H-Benzo[d]imidazol-2-yl)thiourea | Malonic acid, Acetyl chloride | 1-Acetyl-3-(1H-benzo[d]imidazol-2-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

Furthermore, the N-acetyl motif can be incorporated during a sequence of reactions that also forms the benzimidazole ring itself before fusing it. For example, significant yields of seven- and eight-membered ring-fused [1,2-a]benzimidazoles have been observed during the one-pot catalytic hydrogenation of specific nitrobenzene (B124822) precursors, which is followed by an acetylation step. nih.gov In this sequence, the formation of the acetamide (B32628) (N-acetyl group) can facilitate the advantageous cyclization to yield the final fused product. nih.gov This demonstrates that the N-acetyl group can be integral to the ring-forming process itself, rather than being appended to a pre-existing heterocycle. nih.gov

These varied synthetic routes highlight the versatility of the N-acetyl-1H-benzimidazol-2-amine motif in constructing complex fused heterocyclic systems. The choice of strategy—whether starting with an N-acetylated precursor, performing concurrent acetylation and cyclization, or incorporating the acetyl group during a tandem reaction sequence—allows for the targeted synthesis of diverse polycyclic structures.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of chemical bonds within 1-acetyl-2-aminobenzimidazole.

Key aspects of its electronic structure include the aromatic benzimidazole (B57391) core and the attached N-acetyl and amine groups. The fusion of the benzene (B151609) and imidazole (B134444) rings creates a delocalized π-electron system. The nitrogen atoms in the imidazole ring and the exocyclic amine group possess lone pairs of electrons, while the acetyl group's carbonyl oxygen is electron-rich. These features are central to the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions. For benzimidazole derivatives, NBO analysis reveals significant delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the ring, contributing to the stability of the aromatic system. In 1-acetyl-2-aminobenzimidazole, key interactions would include the delocalization of the lone pair from the exocyclic amine nitrogen (N-amino) into the π* orbitals of the imidazole ring and the delocalization of the lone pair from the amide nitrogen (N1) into the π* orbital of the adjacent carbonyl group. This latter interaction is characteristic of amides and imparts partial double-bond character to the N1-C(acetyl) bond.

| Parameter | Description | Expected Influence on 1-acetyl-2-aminobenzimidazole |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Raised by the electron-donating amino group, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing N-acetyl group, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Expected to be moderate, reflecting a balance between the aromatic stability and the influence of functional groups. |

| NBO Analysis | Analyzes charge delocalization and orbital interactions. | Shows strong n → π* interaction for the amide bond and delocalization of the amino lone pair into the ring. |

Conformational Analysis and Energetics of Isomeric Forms

The flexibility of 1-acetyl-2-aminobenzimidazole arises from the potential for rotation around its single bonds. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of the molecule and determining their relative energies and the energy barriers that separate them.

The most significant conformational freedom in this molecule involves the orientation of the N-acetyl group relative to the benzimidazole ring. Due to the partial double-bond character of the amide bond (N1-C(acetyl)), rotation around this bond is restricted, leading to distinct and potentially isolable rotational isomers, or conformers. These are typically referred to as synperiplanar and antiperiplanar, describing the dihedral angle between the benzimidazole ring and the carbonyl group of the acetyl moiety. Computational studies on related N-acylhydrazone derivatives show that these conformers can exist in equilibrium, with their relative populations depending on steric and electronic factors. researchgate.netmdpi.com

The concept of E/Z isomerism is strictly defined for stereoisomers arising from restricted rotation about a double bond, such as C=C or C=N. dergipark.org.tr However, the term is sometimes used more broadly to describe isomers resulting from hindered rotation around bonds with significant double-bond character, like the C-N bond in amides. Due to resonance between the nitrogen lone pair and the carbonyl π-system, the amide bond has a substantial rotational barrier, typically in the range of 15-20 kcal/mol. beilstein-journals.org

This restricted rotation in 1-acetyl-2-aminobenzimidazole means the acetyl group does not freely rotate. It can exist in two primary planar conformations relative to the benzimidazole ring. These conformers can be described by the O=C-N1-C2 dihedral angle, leading to isomers where the carbonyl oxygen is either pointing towards or away from the C2-amino group. The energy difference between these conformers and the height of the rotational barrier can be calculated using computational methods. Dynamic NMR spectroscopy is an experimental technique used to measure such rotational barriers. beilstein-journals.org Studies on similar N-substituted benzimidazoles confirm the existence of such rotational isomers. researchgate.net

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry can predict the most likely pathways for chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. For 1-acetyl-2-aminobenzimidazole, potential reactions include hydrolysis of the acetyl group, further acylation, or reactions involving the exocyclic amino group.

A plausible reaction to study computationally would be the N-acetylation of 2-aminobenzimidazole (B67599) to form the title compound or its isomer, 2-acetamidobenzimidazole. Such a study would involve modeling the approach of an acetylating agent (like acetyl chloride or acetic anhydride) to the different nucleophilic nitrogen atoms (the two ring nitrogens and the exocyclic amino nitrogen). Calculations can determine the activation energies for acetylation at each site, predicting the regioselectivity of the reaction. For instance, theoretical studies on the multi-component reaction of 1H-benzo[d]imidazol-2-amine with other reagents have been used to evaluate different possible mechanistic pathways and identify the rate-determining step by calculating the activation energies of various transition states. journalijdr.com

Similarly, the mechanism for the hydrolysis of the N-acetyl group could be elucidated. This would involve modeling the approach of a water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent cleavage of the amide bond. The transition states for these steps can be located, and their energies calculated to predict the reaction rate.

Spectroscopic Property Simulations and Experimental Data Correlation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. preprints.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP level), is the most common approach for calculating NMR shielding tensors. mdpi.com These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

For 1-acetyl-2-aminobenzimidazole, GIAO-DFT calculations can predict the chemical shifts for each unique proton and carbon atom. Comparing these predicted values with experimental data can confirm the structure and help assign specific resonances. Studies on various benzimidazoles have shown that a good correlation between calculated and experimental shifts can be achieved, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govnih.gov Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| GIAO-DFT | B3LYP | 6-311+G(2d,p) | Standard for predicting ¹H and ¹³C chemical shifts in organic molecules. mdpi.com |

| GIAO-DFT with PCM | ωB97X-D | def2-SVP | Includes solvent effects for improved accuracy, particularly for polar molecules. mdpi.com |

| GIAO-DFT | WP04 | 6-311++G(2d,p) | Optimized functional for high-accuracy ¹H chemical shift predictions. mdpi.com |

Infrared (IR) Spectroscopy: Computational chemistry can simulate the IR spectrum of a molecule by calculating its vibrational frequencies. These calculations are typically performed at the harmonic level using DFT. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For 1-acetyl-2-aminobenzimidazole, key predicted vibrational modes would include:

N-H stretching of the amino group (~3400-3300 cm⁻¹).

Aromatic C-H stretching (~3100-3000 cm⁻¹).

Amide C=O stretching (a strong band, typically ~1700-1650 cm⁻¹).

Aromatic C=C and C=N stretching (~1620-1450 cm⁻¹).

C-N stretching (~1350-1200 cm⁻¹).

Comparing the calculated spectrum with the experimental one helps in the assignment of vibrational bands to specific molecular motions. researchgate.net

Mass Spectrometry (MS): While direct simulation of a full mass spectrum is complex, computational chemistry can help rationalize observed fragmentation patterns in electron impact mass spectrometry (EI-MS). The analysis involves calculating the energies of the molecular ion and various potential fragment ions and radicals. The most likely fragmentation pathways correspond to those that proceed through the most stable intermediates and products.

For 1-acetyl-2-aminobenzimidazole, a primary fragmentation would be the loss of the acetyl group. A characteristic peak in the mass spectrum would be at m/z 43, corresponding to the [CH₃CO]⁺ ion. Another major pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion to give an ion corresponding to 2-aminobenzimidazole. Further fragmentation would follow known pathways for the benzimidazole ring, such as the sequential loss of HCN molecules. journalijdr.comscispace.com

Molecular Modeling and Docking Studies

Recent advancements in computational chemistry have enabled detailed investigations into the structural and electronic properties of pharmacologically relevant molecules. For 1H-Benzimidazol-2-amine, 1-acetyl- (9CI), a compound of interest in medicinal chemistry, molecular modeling and docking studies have provided significant insights into its potential biological interactions and reactivity. These computational approaches are crucial for understanding the molecule's behavior at a sub-atomic level, guiding further experimental research.

Computational Analysis of Molecular Interactions

Computational analysis of 1H-Benzimidazol-2-amine, 1-acetyl- has focused on elucidating the nature of its intermolecular interactions, which are fundamental to its biological activity. Techniques such as Density Functional Theory (DFT) are employed to map the molecule's electrostatic potential and identify regions susceptible to electrophilic and nucleophilic attack.

Studies have revealed that the benzimidazole ring system, with its fused benzene and imidazole rings, creates a unique electronic environment. The acetyl group at the 1-position acts as an electron-withdrawing group, influencing the electron density distribution across the entire molecule. This, in turn, affects the hydrogen bonding capabilities of the 2-amino group. The nitrogen atoms of the imidazole ring and the oxygen atom of the acetyl group are identified as primary sites for hydrogen bond acceptance, while the amino group serves as a hydrogen bond donor.

Molecular docking simulations have been utilized to predict the binding affinity and orientation of 1H-Benzimidazol-2-amine, 1-acetyl- within the active sites of various protein targets. These simulations consider factors such as shape complementarity, electrostatic interactions, and hydrogen bonding. The results of these docking studies can provide a rational basis for the observed biological activities of related benzimidazole derivatives and guide the design of new compounds with enhanced potency and selectivity.

Table 1: Predicted Intermolecular Interactions of 1H-Benzimidazol-2-amine, 1-acetyl- from Docking Studies

| Interacting Residue (Example) | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (Donor) | 2.8 |

| TYR 250 | Pi-Pi Stacking | 4.5 |

| LEU 80 | Hydrophobic Interaction | 3.9 |

| GLU 121 | Hydrogen Bond (Acceptor) | 3.1 |

Note: The data in this table is illustrative and based on typical findings from molecular docking simulations of similar small molecules.

Structure-Reactivity and Structure-Property Relationship Predictions

The prediction of structure-reactivity and structure-property relationships is a cornerstone of computational chemistry, providing valuable information for drug design and development. For 1H-Benzimidazol-2-amine, 1-acetyl-, these predictions are based on the calculated electronic and structural parameters.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for classes of benzimidazole derivatives to correlate their structural features with their biological activities. While specific QSAR studies on 1H-Benzimidazol-2-amine, 1-acetyl- are not extensively reported, general models for 2-aminobenzimidazoles highlight the importance of lipophilicity (log P) and electronic parameters of substituents on the benzimidazole core. For instance, multiple regression analysis on related compounds has shown a parabolic dependence of biological activity on log P, suggesting an optimal lipophilicity for cell membrane permeability and target engagement. thieme-connect.de

Furthermore, computational methods are used to predict various physicochemical properties, such as solubility, pKa, and metabolic stability. These predictions are crucial for assessing the druglikeness of a compound. For 1H-Benzimidazol-2-amine, 1-acetyl-, the acetyl group is predicted to influence its solubility and metabolic profile compared to the parent 2-aminobenzimidazole.

Table 2: Predicted Physicochemical Properties of 1H-Benzimidazol-2-amine, 1-acetyl-

| Property | Predicted Value | Method |

| LogP | 1.5 - 2.5 | Consensus Prediction |

| pKa (basic) | 4.0 - 5.0 | DFT Calculation |

| Polar Surface Area | 60 - 70 Ų | Molecular Mechanics |

| Number of H-Bond Donors | 1 | Rule of Five |

| Number of H-Bond Acceptors | 3 | Rule of Five |

Note: These values are estimations derived from computational models and may vary depending on the specific software and calculation methods used.

Advanced Research Applications in Chemical Sciences

Role as Intermediates in Complex Organic Synthesis

The benzimidazole (B57391) core is a fundamental motif in a vast number of biologically active compounds and complex heterocyclic systems. The specific functionalization present in 1-acetyl-2-aminobenzimidazole makes it a strategic precursor for constructing more elaborate molecular architectures.

Precursors for Advanced Heterocyclic Systems

1-Acetyl-2-aminobenzimidazole is a key intermediate for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the benzimidazole core. The 2-amino group provides a nucleophilic handle for cyclization reactions with various electrophilic partners.

Common strategies involve the reaction of 2-aminobenzimidazole (B67599) derivatives with bifunctional compounds to construct fused five- or six-membered rings. For instance, these precursors are instrumental in synthesizing pyrimido[1,2-a]benzimidazoles, which are formed through reactions with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net Similarly, they are used to access the triazolo[1,5-a]pyrimidine scaffold. nih.gov

The synthesis of these fused systems can be accomplished through various methods, including conventional heating and microwave-assisted organic synthesis (MAOS), which often provides benefits such as reduced reaction times and higher yields. researchgate.netnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are also employed to efficiently build these complex structures from aminoazole precursors. frontiersin.orgnih.gov

In these syntheses, the 1-acetyl group can play a dual role. It can serve as a protecting group, preventing unwanted side reactions at the N-1 position of the imidazole (B134444) ring and directing reactions to the exocyclic 2-amino group. nih.gov Alternatively, the acetyl group can be incorporated into the final product or be part of a subsequent cyclization step, as seen in the synthesis of various substituted benzimidazoles where acylation is a key step in the reaction mechanism. acs.org

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminobenzimidazole Precursors

| Precursor | Reagent Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole | β-Diketones (e.g., acetylacetone) | Pyrimido[1,2-a]benzimidazole | researchgate.net |

| 2-Aminobenzimidazole | α,β-Unsaturated Nitriles | Pyrimido[1,2-a]benzimidazole | researchgate.net |

| 2-Aminobenzimidazole | Malononitrile, Aldehydes | Benzo nih.govnih.govimidazo[1,2-a]pyrimidine | researchgate.net |

Catalytic Applications in Organic Transformations

The nitrogen atoms within the benzimidazole ring system are excellent coordinating sites for metal ions, making benzimidazole derivatives valuable as ligands in catalysis. While direct catalytic applications of 1H-Benzimidazol-2-amine, 1-acetyl- are not extensively documented, its structure is a prime candidate for the development of sophisticated ligands for various organic transformations.

Use as Catalysts or Ligands in Redox Reactions

Benzimidazole-based ligands can support metal complexes that are active in redox reactions. The ligand framework can stabilize different oxidation states of the metal center and facilitate electron transfer processes. Redox-active ligands can participate directly in the catalytic cycle, enabling reactions even with metals that are typically redox-restricted. abbenseth-lab.compurdue.edu For example, copper(II) complexes featuring benzimidazole-based ligands have been synthesized and studied for their redox properties, showing accessible Cu(II)/Cu(III) couples. researchgate.net By modifying the 2-amino group of 1-acetyl-2-aminobenzimidazole, it is possible to synthesize multidentate ligands that can chelate to a metal center, creating a stable complex capable of mediating redox processes such as oxidations or reductions.

Application in C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for C-C bond formation. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. Benzimidazole-derived scaffolds can be used to construct N-heterocyclic carbene (NHC) ligands or other nitrogen-donor ligands that are effective in these transformations.

Furthermore, benzimidazole derivatives themselves can be substrates in coupling reactions. For instance, N-arylation of brominated 2-aminobenzimidazoles via Chan-Lam cross-coupling reactions is a viable method for C-N bond formation. nih.gov The use of 1-acetyl-2-aminobenzimidazole or its derivatives as ligands could offer advantages in stabilizing the catalytic species and promoting efficient bond formation in reactions like the Suzuki coupling, which is widely used to synthesize biaryl compounds. researchgate.netmdpi.com

Development of Chemical Probes and Ligands in Research

Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific proteins and biomolecules. The benzimidazole core is considered a "privileged" structure in medicinal chemistry and probe development due to its ability to interact with a wide range of biological targets. nih.gov

1-Acetyl-2-aminobenzimidazole provides a versatile platform for the synthesis of chemical probes. The 2-amino group can be readily functionalized to attach fluorophores, affinity tags, or reactive groups for covalent labeling. The benzimidazole core itself often serves as the recognition element that binds to the biological target.

Recent research has focused on developing benzimidazole-based fluorescent probes for various analytes. These probes often operate on a "turn-on" mechanism, where fluorescence is enhanced upon binding to the target. Examples include probes for detecting metal ions and biologically important small molecules like cysteine. nih.govnih.gov The synthesis of these probes typically involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde, followed by functionalization, a pathway where 1-acetyl-2-aminobenzimidazole could be a key intermediate. nih.govresearchgate.net

Exploration in Functional Materials Chemistry

The unique electronic and photophysical properties of the benzimidazole scaffold have led to its exploration in the field of functional materials, including dyes, polymers, and materials with non-linear optical (NLO) properties.

The 2-amino group on the benzimidazole ring is a key functional handle for creating azo dyes. Through a diazotization reaction, the amino group is converted into a highly reactive diazonium salt. This salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form intensely colored azo compounds. proquest.comresearchgate.net Benzimidazole-based azo dyes have applications as colorants for textiles and as analytical reagents for the spectrophotometric detection of metal ions. proquest.comnih.gov In this context, 1-acetyl-2-aminobenzimidazole would serve as a precursor to the diazonium salt, with the acetyl group likely being cleaved under the acidic conditions of the diazotization reaction.

In polymer chemistry, benzimidazole units can be incorporated into polymer backbones to enhance thermal stability and other physical properties. While not directly a polymerization monomer, 1-acetyl-2-aminobenzimidazole can be modified and then grafted onto polymer chains to create functional polymers. For example, the amino group could be used to attach the molecule to a pre-formed polymer backbone that contains reactive sites like carboxylic acids or anhydrides, thereby imparting the specific properties of the benzimidazole moiety to the bulk material. nih.gov

Furthermore, the extended π-conjugated system of benzimidazole derivatives makes them candidates for NLO materials. nih.gov NLO materials are crucial for applications in optoelectronics and telecommunications. The NLO response of organic molecules can be tuned by adding electron-donating and electron-withdrawing groups to the aromatic system. The functional groups on 1-acetyl-2-aminobenzimidazole allow for systematic modification to optimize these properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| 1H-Benzimidazol-2-amine, 1-acetyl- (9CI) | 1-Acetyl-2-aminobenzimidazole |

| Pyrimido[1,2-a]benzimidazole | |

| nih.govproquest.comresearchgate.netTriazolo[1,5-a]pyrimidine | TP |

| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.